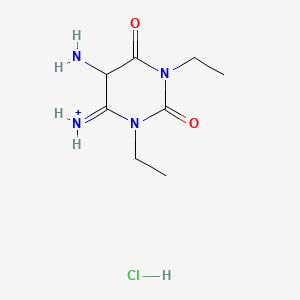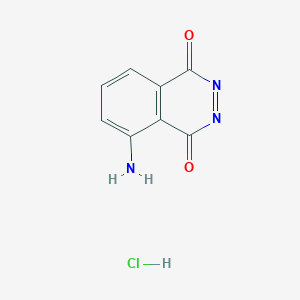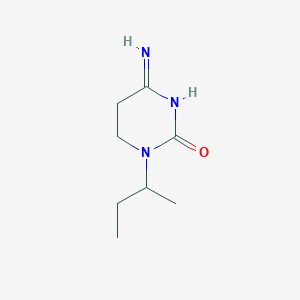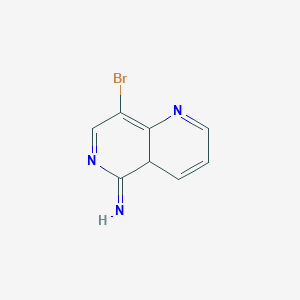
(5-Amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a diazinane ring and an azanium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride typically involves multiple steps, including the formation of the diazinane ring and the introduction of the azanium group. Common reagents used in the synthesis include diethylamine, urea, and hydrochloric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis. Quality control measures are essential to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
(5-Amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of (5-Amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share some structural similarities and are also studied for their biological activities.
Imidazole Derivatives: Known for their wide range of chemical and biological properties.
Uniqueness
(5-Amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride is unique due to its specific structure and the presence of both diazinane and azanium groups
Propriétés
Formule moléculaire |
C8H16ClN4O2+ |
|---|---|
Poids moléculaire |
235.69 g/mol |
Nom IUPAC |
(5-amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride |
InChI |
InChI=1S/C8H14N4O2.ClH/c1-3-11-6(10)5(9)7(13)12(4-2)8(11)14;/h5,10H,3-4,9H2,1-2H3;1H/p+1 |
Clé InChI |
AGJANKAAZFVHJS-UHFFFAOYSA-O |
SMILES canonique |
CCN1C(=[NH2+])C(C(=O)N(C1=O)CC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3a-Dihydrothieno[2,3-d]imidazol-2-one](/img/structure/B12342816.png)




![2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)


![2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12342854.png)


![methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12342870.png)

![methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate](/img/structure/B12342907.png)
